(R)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
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Overview
Description
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an imidazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]-2-methylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The imidazole ring is then introduced through a series of reactions, including amidation and coupling reactions. The final step involves the deprotection of the Fmoc group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxide derivatives, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. The Fmoc group can also play a role in protecting the compound during biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
The presence of the imidazole ring allows for specific interactions with biological molecules, making it a valuable compound for research in biochemistry and pharmacology .
Properties
Molecular Formula |
C25H26N4O5 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m1/s1 |
InChI Key |
DRXNKOXLDLFGEG-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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